

Spectroscopic Data for 4-O-Galloylalbiflorin: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

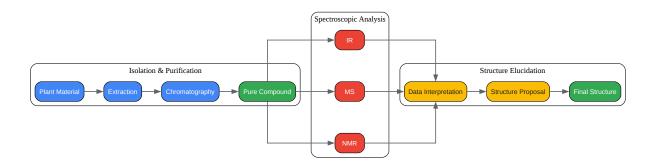
4-O-Galloylalbiflorin is a galloylated monoterpene glycoside, a class of natural products that has garnered significant interest for its potential therapeutic properties. As a derivative of albiflorin, isolated from medicinal plants such as Paeonia lactiflora, its structural characterization is crucial for advancing research into its bioactivity and potential applications in drug development. This technical guide provides a summary of the expected spectroscopic data (NMR, MS, and IR) for **4-O-Galloylalbiflorin**.

It is important to note that a comprehensive, publicly available dataset detailing the complete spectroscopic analysis of **4-O-Galloylalbiflorin** is not readily available in the scientific literature based on extensive searches. Therefore, this document presents a predictive overview based on the known spectral characteristics of its constituent moieties: albiflorin and the galloyl group. The experimental protocols provided are standardized procedures for the acquisition of such data.

Chemical Structure

The foundational step in any spectroscopic analysis is understanding the molecule's structure. The logical workflow for elucidating the structure of a natural product like **4-O-Galloylalbiflorin** is outlined below.





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Caption: Workflow for Natural Product Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For **4-O-Galloylalbiflorin**, both ¹H and ¹³C NMR data are essential.

Predicted ¹H NMR Data

The proton NMR spectrum of **4-O-Galloylalbiflorin** would be expected to show signals corresponding to the albiflorin core and the galloyl moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for **4-O-Galloylalbiflorin**



Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Albiflorin Moiety			
Aromatic (benzoyl)	7.2 - 8.0	m	
H-1' (anomeric)	~5.0	d	-
Other sugar protons	3.5 - 4.5	m	-
Pinane skeleton	1.0 - 3.0	m	-
Galloyl Moiety			-
Aromatic (galloyl)	~7.0	S	Two equivalent protons

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-O-Galloylalbiflorin**



Carbon	Predicted Chemical Shift (δ, ppm)	Notes
Albiflorin Moiety		
Carbonyl (benzoyl ester)	165 - 170	
Aromatic (benzoyl)	125 - 135	_
C-1' (anomeric)	~100	_
Other sugar carbons	60 - 80	_
Pinane skeleton	20 - 60	_
Galloyl Moiety		_
Carbonyl (galloyl ester)	165 - 170	
Aromatic (galloyl)	110 - 145	_

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming the molecular formula.

Table 3: Predicted Mass Spectrometry Data for 4-O-Galloylalbiflorin

lon	Predicted m/z	Notes
[M+H]+	633.19	Calculated for C ₃₀ H ₃₂ O ₁₅
[M+Na]+	655.17	
[M-H] ⁻	631.17	_
Fragment ions	Varies	Loss of galloyl group, sugar moiety, etc.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.



Table 4: Predicted IR Absorption Bands for 4-O-Galloylalbiflorin

Wavenumber (cm ⁻¹)	Functional Group
3500 - 3200 (broad)	O-H stretching (phenolic and alcoholic)
3100 - 3000	C-H stretching (aromatic)
2980 - 2850	C-H stretching (aliphatic)
~1720	C=O stretching (ester)
1600 - 1450	C=C stretching (aromatic)
1200 - 1000	C-O stretching (ester, ether, alcohol)

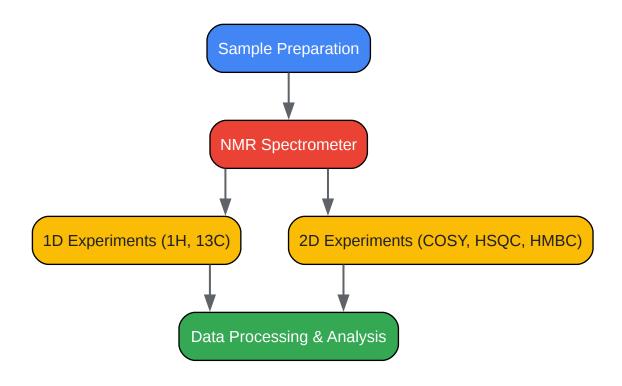
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of **4-O-Galloylalbiflorin** (typically 1-10 mg) would be dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC would be necessary for complete structural assignment.





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Caption: General Workflow for NMR Analysis.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

Infrared Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

Conclusion

While a dedicated publication with the complete spectroscopic data for **4-O-Galloylalbiflorin** is currently elusive, the predicted data based on its known structural components provide a valuable reference for researchers. The experimental protocols outlined here represent the







standard methodologies that would be employed for the full structural elucidation and characterization of this and other similar natural products. Further research is warranted to isolate and definitively characterize **4-O-Galloylalbiflorin** to confirm these predictions and facilitate the exploration of its biological activities.

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